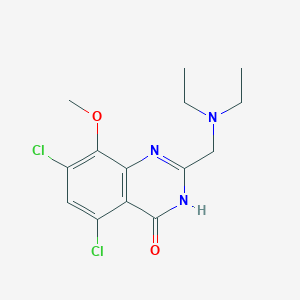
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes two chlorine atoms, a diethylaminomethyl group, and a methoxy group attached to a quinazolinone core. It has garnered interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 5,7-dichloro-8-methoxyquinazoline.
Formation of Intermediate: The intermediate is then reacted with diethylamine in the presence of a suitable catalyst to introduce the diethylaminomethyl group.
Final Product: The final step involves the cyclization of the intermediate to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5,7-dichloro-8-hydroxyquinoline: Shares the dichloroquinoline structure but lacks the diethylaminomethyl and methoxy groups.
5,7-dichloro-2-methyl-8-quinolinol: Similar structure but with a methyl group instead of the diethylaminomethyl group.
Uniqueness
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of chlorine, diethylaminomethyl, and methoxy groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H17Cl2N3O2 |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
5,7-dichloro-2-(diethylaminomethyl)-8-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H17Cl2N3O2/c1-4-19(5-2)7-10-17-12-11(14(20)18-10)8(15)6-9(16)13(12)21-3/h6H,4-5,7H2,1-3H3,(H,17,18,20) |
InChI Key |
ZTZRTEYVPYRELX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NC2=C(C(=CC(=C2OC)Cl)Cl)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-[(E)-3-(3-((E)-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-1-propenyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-butenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13788805.png)
![Dispiro[5.1.5.1]tetradecane-7,14-dione](/img/structure/B13788821.png)
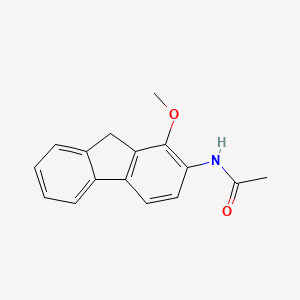
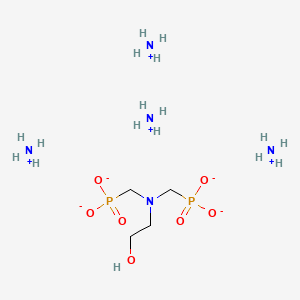


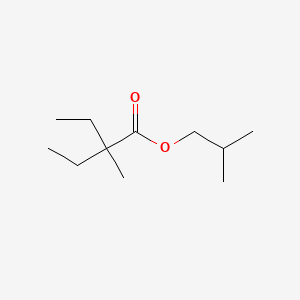

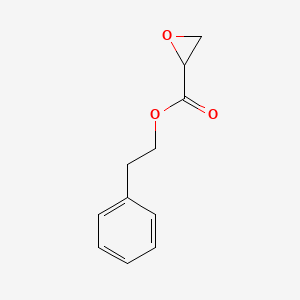
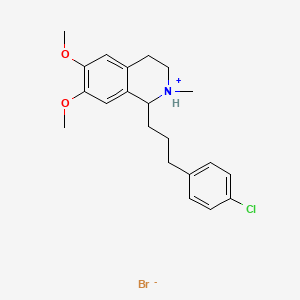
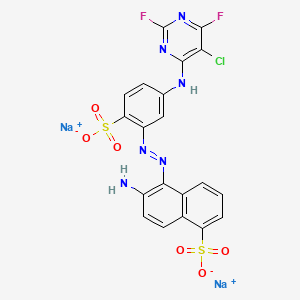


![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)
